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molecular formula C6H5F2N3 B2654023 3,5-Difluoropicolinimidamide CAS No. 298709-38-3

3,5-Difluoropicolinimidamide

Cat. No. B2654023
M. Wt: 157.124
InChI Key: DUKJVWUITYUNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514565B2

Procedure details

33.4 g (0.624 mol) of ammonium chloride are suspended in 1 l of toluene and cooled to 0-5° C. 328 ml of trimethylaluminum (2 M in hexane, 0.624 mol) are added dropwise, and the mixture is stirred at RT until the evolution of methane has ceased. The solution of 3,5-dichloro-pyridine-2-carbonitrile in toluene (solution from Example V) is then added dropwise, and the mixture is then stirred at 80° C. overnight. After cooling to from 0 to −5° C., MeOH is added dropwise until the evolution of gas has ceased, the salts are filtered off with suction and washed to 2× with a little MeOH. The mixture is concentrated using a rotary evaporator and the residue is dissolved in 500 ml of CH2Cl2/MeOH (9:1) and once more filtered off with suction from inorganic salts. The mixture is concentrated using a rotary evaporator, giving 23.6 g (39.1%) of 3,5-difluoro-2-pyridinecarboximidamide as hydrochloride (m.p.: 183° C.).
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
328 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].C[Al](C)C.C.ClC1C(C#N)=[N:11]C=C(Cl)C=1.[F:18][C:19]1[C:20]([C:26]#[N:27])=[N:21][CH:22]=[C:23]([F:25])[CH:24]=1>C1(C)C=CC=CC=1.CO>[F:18][C:19]1[C:20]([C:26](=[NH:11])[NH2:27])=[N:21][CH:22]=[C:23]([F:25])[CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
33.4 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
328 mL
Type
reactant
Smiles
C[Al](C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)C#N
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise until the evolution of gas
FILTRATION
Type
FILTRATION
Details
the salts are filtered off with suction
WASH
Type
WASH
Details
washed to 2× with a little MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 500 ml of CH2Cl2/MeOH (9:1)
FILTRATION
Type
FILTRATION
Details
once more filtered off with suction from inorganic salts
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=NC=C(C1)F)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: PERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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